
2-(4-Nitrophenoxy)propanoic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-Nitrophenoxy)propanoic acid involves multiple steps and reagents. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a method demonstrated for the synthesis of ureas from carboxylic acids, showcasing the complexity of reactions involved in producing such compounds (Thalluri et al., 2014). Additionally, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrates the process of reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce intermediate compounds before achieving the target compound (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been characterized using various spectroscopic methods. For instance, conjugated polyene carbonyl derivatives of nitroxyl spin-labels were analyzed to determine their molecular structure and conformation, revealing detailed insights into their chemical nature (Mustafi et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can be complex, involving various mechanisms and intermediates. The photochemical properties of nitrophenols, for instance, are influenced by the presence of oxygen and specific reagents, demonstrating the reaction mechanisms these compounds can undergo (Vione et al., 2001).
Physical Properties Analysis
The physical properties of this compound derivatives, such as acidity constants, aqueous solubilities, and partition coefficients, are crucial for understanding their environmental behavior and interactions (Schwarzenbach et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound and related compounds, are studied to understand their potential applications and environmental impact. The reactivity of nitro-substituted phenolates, for instance, shows how modifications in the chemical structure can influence the overall properties of these compounds (Nandi et al., 2012).
科学的研究の応用
Phenol Photonitration : The formation of nitrophenols in aqueous solutions upon UV irradiation of phenol and nitrite is influenced by dissolved oxygen and the presence of 2-propanol. This indicates potential applications in environmental chemistry and pollution studies (Vione et al., 2001).
Anti-inflammatory Activities : Phenolic compounds derived from Eucommia ulmoides Oliv., which include similar structures to 2-(4-Nitrophenoxy)propanoic acid, have shown anti-inflammatory activities. This suggests potential medicinal applications for structurally related compounds (Ren et al., 2021).
Phenoxy Herbicides Analysis : A method for determining phenoxy herbicides in water samples, including compounds similar to this compound, has been developed. This has implications for environmental monitoring and analysis (Nuhu et al., 2012).
Polybenzoxazine Synthesis : Phloretic acid, a compound structurally related to this compound, has been used for the synthesis of polybenzoxazine, indicating potential applications in materials science (Trejo-Machin et al., 2017).
Toxicity and Degradability of Nitrophenols : Studies on the toxicity and degradability of nitrophenols in various systems provide insight into the environmental impact and biodegradability of related compounds, including this compound (Uberoi & Bhattacharya, 1997).
Safety and Hazards
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Nitrophenoxy)propanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body. These factors need to be considered when studying the compound’s mechanism of action.
特性
IUPAC Name |
2-(4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFEDUOOFSUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396680 | |
| Record name | 2-(4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13794-10-0 | |
| Record name | 2-(4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

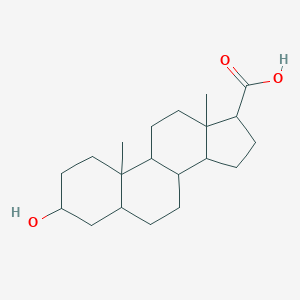
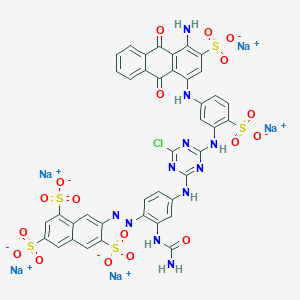

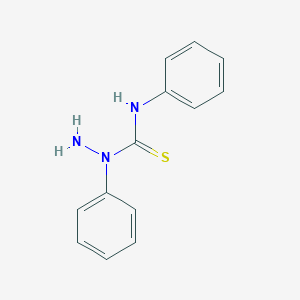


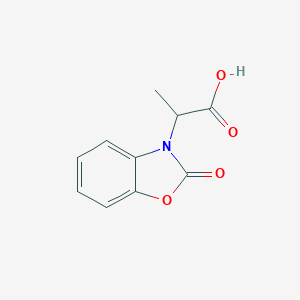
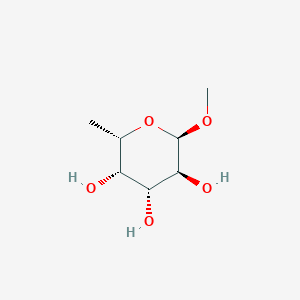


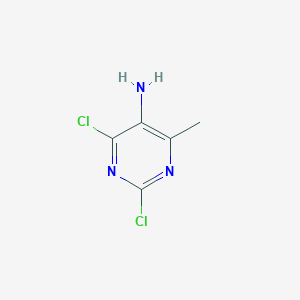

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)